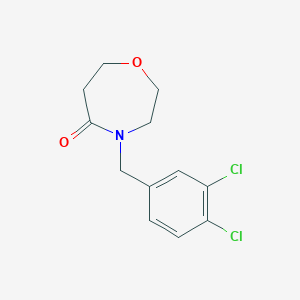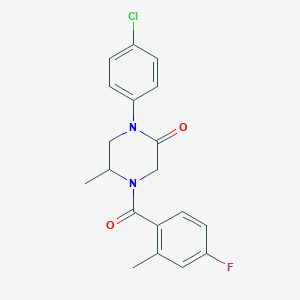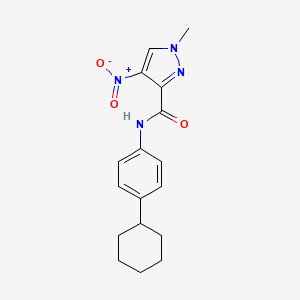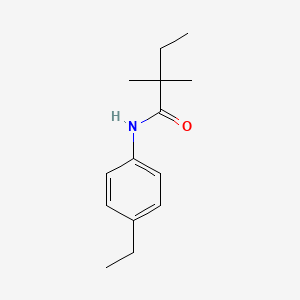![molecular formula C19H16N4O B5602484 6-methyl-5-(3-methylphenyl)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B5602484.png)
6-methyl-5-(3-methylphenyl)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-methyl-5-(3-methylphenyl)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is a useful research compound. Its molecular formula is C19H16N4O and its molecular weight is 316.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 316.13241115 g/mol and the complexity rating of the compound is 514. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anti-inflammatory and Antiulcerogenic Properties
Pyrazolo[1,5-a]pyrimidines, closely related to the given compound, have been synthesized to evaluate their anti-inflammatory properties. Some derivatives, notably 4-ethyl-4,7-dihydro-2-phenylpyrazolo[1,5-a]pyrimidin-7-one, showed high anti-inflammatory activity and a better therapeutic index than reference drugs like phenylbutazone and indomethacin. Remarkably, these compounds were devoid of ulcerogenic activity, indicating potential antiulcerogenic properties (Auzzi et al., 1983).
Anticancer and Anti-5-lipoxygenase Agents
A novel series of 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-ones have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. These compounds demonstrated promising cytotoxic effects against cancer cell lines (HCT-116 and MCF-7) and significant 5-lipoxygenase inhibition, showcasing their potential as therapeutic agents in cancer treatment and inflammatory diseases (Rahmouni et al., 2016).
Antimicrobial Applications
Derivatives of pyrazolo[1,5-a]pyrimidines have been explored for their antimicrobial properties. Some compounds were found to exhibit a very good antimicrobial effect when incorporated into polyurethane varnish formulations and printing ink paste, indicating their potential use as antimicrobial additives for surface coatings (El‐Wahab et al., 2015).
Corrosion Inhibition
Research into pyrazolo[3,4-d]pyrimidine derivatives has also uncovered their potential as corrosion inhibitors. These compounds have demonstrated effective corrosion inhibition on C-steel surfaces in HCl, showing promise for industrial applications in protecting metals from corrosion (Abdel Hameed et al., 2020).
Mecanismo De Acción
Direcciones Futuras
The compound has shown promising results as a CDK2 inhibitor, which is an appealing target for cancer treatment . Future research could focus on further investigations of its potential as a cancer treatment, including in-depth studies of its mechanism of action, safety profile, and efficacy in preclinical and clinical trials.
Propiedades
IUPAC Name |
6-methyl-5-(3-methylphenyl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O/c1-13-7-6-10-16(11-13)22-14(2)21-18-17(19(22)24)12-20-23(18)15-8-4-3-5-9-15/h3-12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRGAMTMTVINZBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=NC3=C(C2=O)C=NN3C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-benzyl-4-[4-(3-hydroxy-3-methylbutyl)benzoyl]-2-piperazinone](/img/structure/B5602416.png)

![2-NITRO-N-[2-(2-OXOIMIDAZOLIDIN-1-YL)ETHYL]BENZENE-1-SULFONAMIDE](/img/structure/B5602431.png)
![N-[2-(5-CYCLOHEXANEAMIDO-1-METHYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]FURAN-2-CARBOXAMIDE](/img/structure/B5602444.png)
![N-[(FURAN-2-YL)METHYL]-2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ACETAMIDE](/img/structure/B5602457.png)
![1-{[4-methoxy-3-(1-piperidinylcarbonyl)phenyl]sulfonyl}azepane](/img/structure/B5602458.png)

![3-methyl-8-[3-methyl-2-(2-methylphenoxy)butanoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5602471.png)

![3-{[4-(1-methyl-1H-benzimidazol-2-yl)-1-piperidinyl]methyl}-3-pyrrolidinol dihydrochloride](/img/structure/B5602477.png)
![2-(1-naphthyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)ethanesulfonamide hydrochloride](/img/structure/B5602491.png)
![5-butyl-4-ethyl-2-[2-oxo-2-(4-phenyl-1-piperidinyl)ethyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5602499.png)


